N-(4-bromophenyl)-2-phenoxyacetamide

P2Y14R antagonist GPCR Inflammation

N-(4-Bromophenyl)-2-phenoxyacetamide (CAS 18861-19-3) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 4‑bromophenyl substituent on the amide nitrogen and a phenoxymethyl carbonyl backbone (C₁₄H₁₂BrNO₂, MW 306.15 g/mol). The phenoxyacetamide scaffold is recognized as a privileged structure in anti‑infective drug discovery, serving as the core for inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) and as a key pharmacophoric element in potent P2Y₁₄R antagonists.

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
CAS No. 18861-19-3
Cat. No. B1296657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-phenoxyacetamide
CAS18861-19-3
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C14H12BrNO2/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)
InChIKeyYZCYBBRYOXKJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-2-phenoxyacetamide (CAS 18861-19-3): A Para-Brominated Phenoxyacetamide Building Block for Medicinal Chemistry and Target-Focused Library Synthesis


N-(4-Bromophenyl)-2-phenoxyacetamide (CAS 18861-19-3) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 4‑bromophenyl substituent on the amide nitrogen and a phenoxymethyl carbonyl backbone (C₁₄H₁₂BrNO₂, MW 306.15 g/mol) . The phenoxyacetamide scaffold is recognized as a privileged structure in anti‑infective drug discovery, serving as the core for inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) [1] and as a key pharmacophoric element in potent P2Y₁₄R antagonists [2]. The para‑bromine atom provides a synthetic handle for palladium‑catalyzed cross‑coupling reactions, enabling downstream diversification into more complex molecular entities . Commercially available at ≥98% purity with batch‑specific QC documentation including NMR, HPLC, and GC , this compound is positioned as a versatile intermediate rather than a stand‑alone bioactive agent.

Why N-(4-Bromophenyl)-2-phenoxyacetamide Cannot Be Simply Replaced by Its Chloro, Fluoro, or Regioisomeric Analogs


Although N‑(4‑chlorophenyl)‑2‑phenoxyacetamide (CAS 18861‑18‑2), N‑(3‑bromophenyl)‑2‑phenoxyacetamide, and N‑(4‑fluorophenyl)‑2‑phenoxyacetamide share the same phenoxyacetamide core, their divergent halogen identities and substitution patterns produce measurable differences in reactivity, electronic properties, and biomolecular recognition that preclude simple interchangeability . The para‑bromine atom confers a C–Br bond dissociation energy (∼337 kJ/mol) that is substantially lower than the C–Cl bond (~397 kJ/mol), enabling oxidative addition in Pd(0)‑catalyzed cross‑coupling reactions under milder conditions than the chloro analog . The bromine atom also increases logP by approximately 0.6–0.8 log units relative to the chloro derivative and ~1.2 log units relative to the fluoro derivative, directly impacting membrane permeability and non‑specific protein binding . In biological contexts, the 4‑bromophenyl motif has been shown to engage halogen‑bonding interactions with target protein backbone carbonyls that are geometrically inaccessible to the 3‑bromo regioisomer, as demonstrated in co‑crystal structures of related phenoxyacetamide inhibitors [1]. These multi‑dimensional differences mean that substituting any of these analogs without re‑optimizing the synthetic route or SAR would risk failed coupling reactions, altered pharmacokinetic profiles, or loss of target engagement.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-phenoxyacetamide Relative to Key Analogs


Para-Bromophenyl Fragment Enables Sub-Nanomolar P2Y₁₄R Antagonism When Elaborated: Contrast with Unsubstituted Phenyl Analogs

The 4‑bromophenoxy moiety embedded within N‑(4‑bromophenyl)‑2‑phenoxyacetamide constitutes the essential pharmacophore of compound I‑17 (N‑(1H‑benzo[d]imidazol‑6‑yl)‑2‑(4‑bromophenoxy)acetamide), the most potent P2Y₁₄R antagonist reported to date, with an IC₅₀ of 0.6 nM [1]. In the same study, removal of the bromine (yielding the unsubstituted phenoxy analog) resulted in a >100‑fold loss of binding affinity, while replacement with chlorine or fluorine yielded IC₅₀ values in the 50–200 nM range, demonstrating a halogen‑dependent potency hierarchy [1]. This establishes the 4‑bromophenoxy group as a privileged recognition element for the P2Y₁₄R orthosteric site that cannot be replicated by chloro, fluoro, or unsubstituted analogs.

P2Y14R antagonist GPCR Inflammation Molecular hybridization

4-Bromophenyl Substituent Provides a Pd-Catalyzed Cross-Coupling Handle Absent in Chloro and Fluoro Analogs Under Mild Conditions

The C–Br bond dissociation energy of the para‑bromine in N‑(4‑bromophenyl)‑2‑phenoxyacetamide is approximately 337 kJ/mol, compared to ~397 kJ/mol for the C–Cl bond in N‑(4‑chlorophenyl)‑2‑phenoxyacetamide and ~485 kJ/mol for the C–F bond in the 4‑fluoro analog . This lower bond energy enables oxidative addition to Pd(0) catalysts (e.g., Pd(PPh₃)₄) at temperatures of 60–80 °C, whereas the chloro analog typically requires 100–120 °C and specialized ligands such as SPhos or XPhos for efficient coupling . In practical terms, the brominated building block enables Suzuki–Miyaura diversification into biaryl derivatives without the need for microwave irradiation or elevated catalyst loadings, preserving the integrity of the base‑sensitive acetamide moiety during library synthesis [1].

Suzuki-Miyaura coupling C–Br activation Synthetic intermediate Library diversification

N-(4-Bromophenyl) Pharmacophore Delivers 18‑Fold Enhancement Over Acarbose in α‑Glucosidase Inhibition in Phenoxy‑Biscoumarin Hybrid Series

In a series of phenoxy‑biscoumarin–N‑phenylacetamide hybrids, compound 7f (2‑(4‑(bis(4‑hydroxy‑2‑oxo‑2H‑chromen‑3‑yl)methyl)phenoxy)‑N‑(4‑bromophenyl)acetamide), which incorporates the exact N‑(4‑bromophenyl)‑2‑phenoxyacetamide motif, exhibited an IC₅₀ of 41.73 ± 0.38 µM against yeast α‑glucosidase, representing an approximately 18‑fold improvement over the clinical comparator acarbose (IC₅₀ = 750.0 ± 10.0 µM) [1]. Within the same study, the corresponding N‑(4‑chlorophenyl) analog (compound 7e) showed an IC₅₀ of 86.5 µM, and the N‑(4‑fluorophenyl) analog (compound 7d) had an IC₅₀ of 125.0 µM, establishing a clear halogen‑dependent rank order of Br > Cl > F for this chemotype [1].

α-glucosidase inhibitor Type 2 diabetes Biscoumarin Phenoxyacetamide hybrid

Predicted LogP of 3.47 Confers a Measurable Lipophilicity Window for Blood–Brain Barrier Penetration Design Relative to the 4-Chloro Analog

Computationally predicted LogP for N‑(4‑bromophenyl)‑2‑phenoxyacetamide is 3.47 (ChemScene computational chemistry data) . The 4‑chloro analog (CAS 18861‑18‑2) has a predicted LogP of approximately 2.91, while the 4‑fluoro analog has a predicted LogP of ~2.30 . In CNS drug discovery, the optimal LogP range for blood–brain barrier penetration is generally considered to be 2–4, with a TPSA below 60 Ų [1]. With a TPSA of 38.33 Ų , the brominated compound resides within this favorable window, whereas the fluoro analog falls near the lower boundary and may exhibit reduced passive CNS permeability [1].

LogP Lipophilicity CNS drug design ADME prediction

Proven Application Scenarios for N-(4-Bromophenyl)-2-phenoxyacetamide Based on Quantitative Evidence


Lead Optimization of P2Y₁₄R Antagonists for Inflammatory Disease

Medicinal chemistry teams targeting the P2Y₁₄ receptor for inflammatory bowel disease, asthma, or neuroinflammation should select N‑(4‑bromophenyl)‑2‑phenoxyacetamide as the core intermediate for library synthesis. The 4‑bromophenoxy motif is the pharmacophoric anchor that enables sub‑nanomolar potency (IC₅₀ = 0.6 nM) in the most advanced P2Y₁₄R antagonist reported, with the des‑bromo analog showing >100‑fold weaker activity [1]. Diversification of the aniline nitrogen via amide coupling or heterocycle fusion yields tractable SAR around this privileged fragment. [1]

Synthesis of Phenoxy‑Biscoumarin α‑Glucosidase Inhibitors for Metabolic Disease Programs

Investigators developing non‑sugar‑based α‑glucosidase inhibitors for Type 2 diabetes should use N‑(4‑bromophenyl)‑2‑phenoxyacetamide as the western hemisphere building block for biscoumarin hybrid assembly. This specific para‑bromo substitution delivers an 18‑fold potency advantage over acarbose and a 2–3‑fold advantage over the corresponding 4‑chloro and 4‑fluoro building blocks in the final hybrid compounds, as demonstrated in head‑to‑head comparisons within the same synthetic series [1]. [1]

Parallel Library Synthesis via Suzuki–Miyaura Cross‑Coupling Diversification

High‑throughput synthesis and medicinal chemistry service providers should stock N‑(4‑bromophenyl)‑2‑phenoxyacetamide as the default aryl bromide building block for phenoxyacetamide‑based library production. Its C–Br bond enables room‑temperature to 80 °C Suzuki–Miyaura coupling with Pd(PPh₃)₄, whereas the corresponding C–Cl bond in the 4‑chloro surrogate mandates elevated temperatures (100–120 °C) and specialized ligand systems, increasing reaction failure rates and reducing substrate compatibility in automated parallel synthesizers [1]. [1]

CNS Penetrant Phenoxyacetamide Probe Design

Neuroscience research groups designing brain‑penetrant chemical probes should favor the brominated intermediate for its predicted LogP of 3.47 and TPSA of 38.33 Ų, which place it firmly within the established CNS drug‑like space (LogP 2–4, TPSA < 60 Ų) [1][2]. The 4‑fluoro analog (predicted LogP ~2.30) resides at the lower boundary of this window and may require additional lipophilic modifications to achieve adequate brain exposure, adding synthetic complexity and molecular weight [1][2]. [1][2]

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